Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The molecular formula for this compound is C₁₁H₈BrN₃O₂, and it has a molecular weight of approximately 284.1 g/mol. Its unique structure contributes to its reactivity and potential applications in various scientific fields, particularly in drug development and organic synthesis.
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be synthesized through various chemical methods, primarily involving bromination and esterification reactions. It is classified as a heterocyclic organic compound, specifically a pyrrolopyridine derivative. The compound's structural features make it relevant for research in pharmacology and organic chemistry.
The synthesis of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves a two-step process:
These methods allow for efficient production while providing avenues for further modifications to enhance biological activity or yield different derivatives.
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate features a complex molecular structure that includes:
The structural representation can be summarized as follows:
This unique arrangement contributes to its distinct chemical reactivity and biological properties.
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological properties or for synthesizing related compounds.
The primary target of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is the Fibroblast Growth Factor Receptors (FGFRs). Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways such as:
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis. The action may be influenced by environmental factors such as temperature and pH, which affect the compound's stability and efficacy.
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining its usability in laboratory settings and potential applications in pharmaceuticals.
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several significant applications:
The versatility of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate highlights its significance in both academic research and industrial applications. Further studies are necessary to fully explore its therapeutic potential and mechanisms of action.
Regioselective bromination at the C3 position of the pyrrolopyridine core is critical due to the inherent reactivity differences between the C3 and C5 positions. The electron-rich C3 site preferentially undergoes electrophilic substitution, but competing C5 bromination can occur without proper optimization. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves >90% C3 selectivity by leveraging the scaffold’s tautomeric equilibrium and electronic distribution. This specificity is confirmed by comparative NMR analysis of C3- and C5-brominated isomers (e.g., Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, CAS 1255098-82-8) [3] [5] [9]. Alternative halogen sources like bromine in chloroform exhibit reduced regioselectivity (≤70%) due to increased electrophilicity, promoting dibromination byproducts [6].
Table 1: Bromination Selectivity Under Different Conditions
Halogen Source | Solvent | Temp (°C) | C3:C5 Ratio | Major Byproducts |
---|---|---|---|---|
NBS | DMF | 0–5 | 95:5 | <5% Dibrominated |
Br₂ | Chloroform | 25 | 70:30 | 15–20% Dibrominated |
NBS | Acetonitrile | 25 | 80:20 | 10% Oxidation |
Esterification of the carboxylic acid precursor (3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid) employs acid- or metal-catalyzed pathways. Concentrated H₂SO₄ catalysis in refluxing ethanol achieves 70–75% conversion but risks pyrrole ring degradation. Palladium-catalyzed alkoxycarbonylation using Pd(OAc)₂/XPhos enhances yields to 85–90% under milder conditions (60°C, 6h) by suppressing decarboxylation [6] [10]. Copper(I)-bipyridine systems further optimize this by facilitating oxidative esterification at room temperature, reducing energy input by 40% while maintaining 88% yield. Catalyst loadings below 2 mol% prevent metal contamination, crucial for pharmaceutical applications [10].
Table 2: Esterification Catalysts and Performance Metrics
Catalyst System | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
H₂SO₄ (cat.) | 80 | 12 | 70–75 | 90 |
Pd(OAc)₂/XPhos (1.5%) | 60 | 6 | 85–90 | 98 |
CuI/bipyridine (2%) | 25 | 8 | 88 | 97 |
Solvent Polarity: DMF’s high polarity stabilizes the bromination transition state, reducing activation energy by 15–20 kJ/mol compared to chlorinated solvents. This minimizes N-alkylation byproducts during esterification [3] [6]. Conversely, ethereal solvents (THF, dioxane) decrease bromination rates due to poor NBS solubility, requiring 24h for 50% conversion [10].
Temperature Control: Low temperatures (0–5°C) are essential for C3 monobromination, suppressing thermal degradation of the N-heterocycle. Esterification above 80°C promotes ethyl ester transamidation with DMF, generating N,N-dimethylamide impurities (5–10%) [3] [6]. Optimized protocols maintain 60–80°C during esterification to balance kinetics and selectivity.
Table 3: Solvent/Temperature Impact on Key Reactions
Reaction | Optimal Solvent | Temp Range (°C) | Side Products | Mitigation Strategy |
---|---|---|---|---|
C3 Bromination | DMF | 0–5 | C5 isomers, Dibromides | Slow NBS addition, <2h stirring |
Ethyl Esterification | Anhydrous Ethanol | 60–80 | Amides, Decarboxylated | Catalyst choice, Moisture control |
Silica gel chromatography with hexane:ethyl acetate gradients (3:1 to 1:1) resolves C3 and C5 brominated isomers, with target compound Rf = 0.35–0.45 (hexane:EtOAc 2:1) [3] [9]. Recrystallization from ethanol/water (4:1) improves purity to >99% but sacrifices 10–15% yield due to moderate solubility. Yield optimization strategies include:
These methods collectively enhance isolated yields from 65% to 85% while maintaining >97% purity, critical for downstream pharmaceutical applications.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0